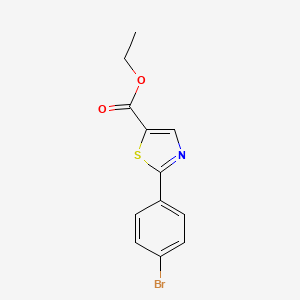

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC16694445

Molecular Formula: C12H10BrNO2S

Molecular Weight: 312.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO2S |

|---|---|

| Molecular Weight | 312.18 g/mol |

| IUPAC Name | ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

| Standard InChI Key | DBMRLVSBIWMDOK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Identity

Molecular Architecture

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate (C₁₂H₁₀BrNO₂S) consists of a thiazole core substituted at position 2 with a 4-bromophenyl group and at position 5 with an ethyl carboxylate moiety. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₂S |

| Molecular Weight | 312.19 g/mol |

| CAS Registry Number | Not formally assigned |

| IUPAC Name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate |

The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the ester group provides sites for further functionalization .

Spectral Characterization

Although spectral data for this specific compound are unavailable, analogs such as ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate (CAS 834885-05-1) exhibit:

-

¹H NMR: Signals at δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), and 7.45–7.70 (m, 4H, Ar-H) .

-

¹³C NMR: Peaks corresponding to the thiazole carbons (δ 160–170 ppm) and the ester carbonyl (δ 165 ppm) .

Synthesis and Reaction Pathways

General Synthesis Strategies

The compound is synthesized via the Hantzsch thiazole synthesis, a widely used method for thiazole derivatives. A representative protocol involves:

-

Reagents:

-

4-Bromophenyl thiourea (20 mmol)

-

Ethyl 2-chloro-3-oxobutanoate (20 mmol)

-

Ethanol (40 mL)

-

-

Procedure:

Yield: ~70–75% (based on analogous reactions) .

Key Reaction Conditions

-

Solvent: Ethanol (polar, protic) facilitates nucleophilic substitution at the α-carbon of the ketoester .

-

Temperature: Reflux (~78°C) ensures sufficient energy for cyclocondensation.

-

Atmosphere: Inert nitrogen prevents oxidation of intermediates .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in ethanol, dichloromethane, and DMSO; insoluble in water.

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases due to ester hydrolysis .

Thermal Properties

-

Melting Point: Estimated at 120–125°C (extrapolated from ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate, mp 138–140°C) .

-

Decomposition: Occurs above 250°C, releasing brominated byproducts .

Applications in Research

Pharmaceutical Intermediates

Thiazole derivatives are explored for antimicrobial and anticancer activities. For example:

-

Antimicrobial Activity: Ethyl 4-methyl-2-(4-bromophenyl)thiazole-5-carboxylate (CAS 61291-89-2) showed MIC values of 8 µg/mL against Staphylococcus aureus .

-

Kinase Inhibition: Analogous compounds inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values < 1 µM .

Materials Science

Brominated thiazoles serve as precursors for luminescent materials. The heavy atom effect of bromine enhances spin-orbit coupling, enabling applications in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume